1-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-hexen-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-hexen-3-ol is an organic compound that features a tert-butyl-diphenylsilyl (TBDPS) protecting group attached to a hexenol backbone. This compound is primarily used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-hexen-3-ol typically involves the reaction of 5-hexen-3-ol with tert-butyl-diphenylchlorosilane in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-hexen-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The TBDPS group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Fluoride sources like TBAF (Tetra-n-butylammonium fluoride) are used to remove the TBDPS group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-hexen-3-ol is widely used in scientific research, particularly in:
Chemistry: As a protecting group for alcohols in multi-step organic synthesis.
Biology: In the synthesis of biologically active molecules.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism by which 1-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-hexen-3-ol exerts its effects is primarily through its role as a protecting group. The TBDPS group protects the hydroxyl group from unwanted reactions, allowing selective reactions to occur at other sites in the molecule. The protecting group can be removed under specific conditions, revealing the free hydroxyl group for further reactions .
Vergleich Mit ähnlichen Verbindungen
- Tert-butyldimethylsilyl (TBDMS) ethers
- Triisopropylsilyl (TIPS) ethers
- Trimethylsilyl (TMS) ethers
Uniqueness: 1-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-hexen-3-ol is unique due to its increased stability towards acidic hydrolysis and nucleophilic species compared to other silyl ethers. This stability arises from the steric bulk of the tert-butyl and diphenyl groups surrounding the silicon atom .
Eigenschaften
Molekularformel |
C22H30O2Si |
---|---|
Molekulargewicht |
354.6 g/mol |
IUPAC-Name |
1-[tert-butyl(diphenyl)silyl]oxyhex-5-en-3-ol |
InChI |
InChI=1S/C22H30O2Si/c1-5-12-19(23)17-18-24-25(22(2,3)4,20-13-8-6-9-14-20)21-15-10-7-11-16-21/h5-11,13-16,19,23H,1,12,17-18H2,2-4H3 |
InChI-Schlüssel |
IDINHWOHXYVGAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.